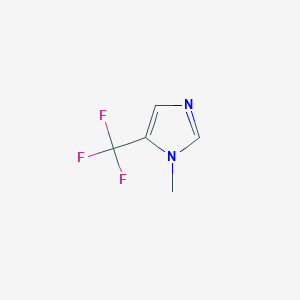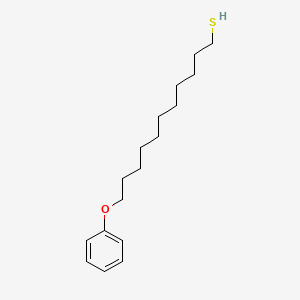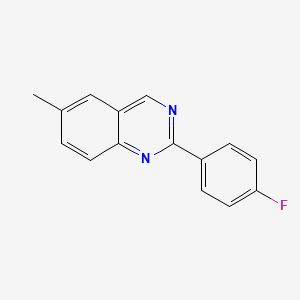
2-(4-Fluorophenyl)-6-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-6-methylquinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a fluorobenzene derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formamide, to form the quinazoline core.
Substitution: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Methylation: The final step involves the methylation of the quinazoline core at the 6-position using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-6-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-6-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease progression, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazoline: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.
4-Fluoro-2-phenylquinazoline: Similar structure but lacks the methyl group at the 6-position.
6-Methylquinazoline: Lacks the 4-fluorophenyl group, leading to different reactivity and applications.
Uniqueness
2-(4-Fluorophenyl)-6-methylquinazoline is unique due to the presence of both the 4-fluorophenyl and 6-methyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
88737-70-6 |
|---|---|
Molekularformel |
C15H11FN2 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6-methylquinazoline |
InChI |
InChI=1S/C15H11FN2/c1-10-2-7-14-12(8-10)9-17-15(18-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |
InChI-Schlüssel |
KIBSMASTUZBBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


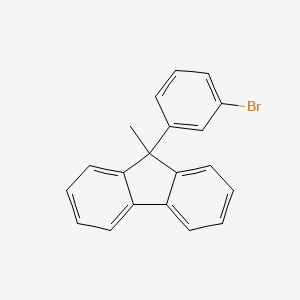
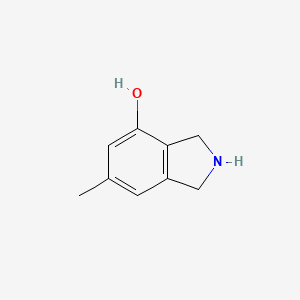
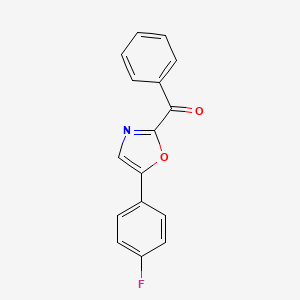

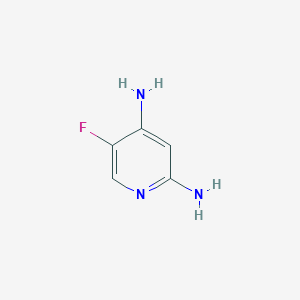
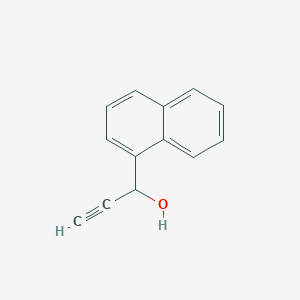
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
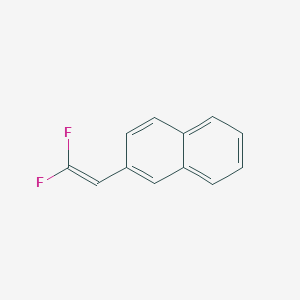

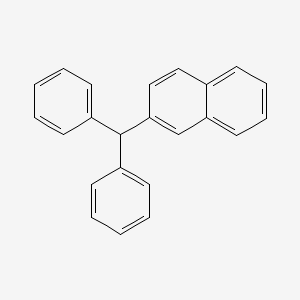
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
